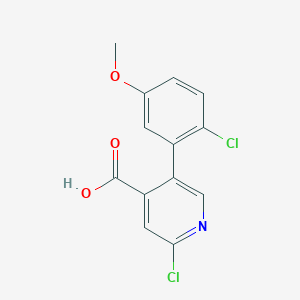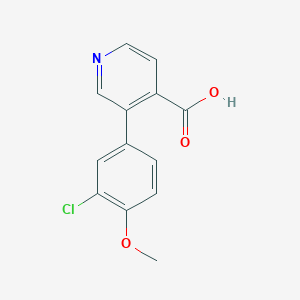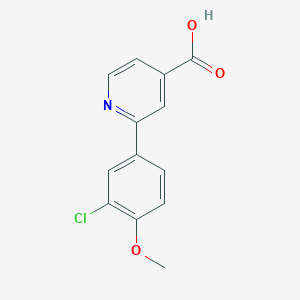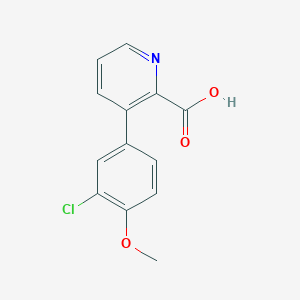
5-(3-Chloro-4-methoxyphenyl)-2-methoxynicotinic acid, 95%
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(3-Chloro-4-methoxyphenyl)-2-methoxynicotinic acid, or 5-CMPMA, is an organic compound with a wide range of applications in the fields of science and technology. It is a versatile compound that has been used in a variety of experiments and studies, ranging from medicinal to industrial. It is a commonly used chemical in laboratories and is also used in industrial settings.
科学研究应用
5-CMPMA has been used in a variety of scientific research applications. It has been used in the synthesis of various compounds, including those used in medicinal chemistry, such as drugs and pharmaceuticals. It has also been used in the synthesis of materials for use in the electronics industry. Additionally, it has been used in the synthesis of materials for use in the biotechnology industry, such as enzymes and proteins.
作用机制
The mechanism of action of 5-CMPMA is not fully understood. However, it is believed to act as an inhibitor of enzymes involved in the metabolism of drugs and other molecules. It is also believed to act as a prodrug, which means that it can be converted into an active form when it encounters certain enzymes in the body.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-CMPMA are not fully understood. However, it is believed that it may have an effect on the metabolism of drugs and other molecules. It is also believed to have an effect on the activity of enzymes involved in the metabolism of drugs and other molecules. Additionally, it has been suggested that it may have an effect on the absorption of drugs in the gastrointestinal tract.
实验室实验的优点和局限性
The advantages of using 5-CMPMA in laboratory experiments include its availability, low cost, and ease of synthesis. Additionally, it is a relatively stable compound and is not easily degraded. However, there are some limitations to its use, such as its potential toxicity and the fact that it is not very soluble in water.
未来方向
The future of 5-CMPMA is promising. It has potential applications in the fields of medicinal chemistry, biotechnology, and electronics. Additionally, it may be used as a prodrug in the future, and further research is needed to determine its exact mechanism of action. Additionally, further research is needed to determine the exact biochemical and physiological effects of 5-CMPMA. Finally, further research is needed to determine the potential toxicity of 5-CMPMA and its potential applications in the pharmaceutical industry.
合成方法
5-CMPMA can be synthesized in a variety of ways. One method involves the reaction of 4-methoxyphenylacetic acid with 3-chloro-4-methoxyphenylacetic acid in the presence of a base such as sodium hydroxide. This reaction is carried out in an aqueous solution at a temperature of 50-60°C. Another method involves the reaction of 4-methoxyphenylacetic acid with 3-chloro-4-methoxyphenylacetic acid in the presence of a catalyst such as palladium on carbon. This reaction is carried out in an aprotic solvent such as dimethylformamide at a temperature of 100-120°C.
属性
IUPAC Name |
5-(3-chloro-4-methoxyphenyl)-2-methoxypyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClNO4/c1-19-12-4-3-8(6-11(12)15)9-5-10(14(17)18)13(20-2)16-7-9/h3-7H,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLAZTDXSDLSGMG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC(=C(N=C2)OC)C(=O)O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00687936 |
Source


|
| Record name | 5-(3-Chloro-4-methoxyphenyl)-2-methoxypyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00687936 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261899-54-0 |
Source


|
| Record name | 5-(3-Chloro-4-methoxyphenyl)-2-methoxypyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00687936 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














